molecular formula C7H12N2O2 B2919161 (8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one CAS No. 1434141-82-8

(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

Cat. No. B2919161
CAS RN: 1434141-82-8
M. Wt: 156.185
InChI Key: PUZTYQVUHNYBSH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is also known as 8-ATP and is a derivative of tetrahydroisoquinoline. The unique structure and properties of this compound make it an attractive candidate for research in the areas of medicinal chemistry, neuroscience, and pharmacology.

Scientific Research Applications

Pharmaceutical Research: Drug Synthesis and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, derivatives of this compound have been explored for their potential use in treating cardiovascular diseases .

Material Science: Organic Synthesis

In material science, the compound serves as a building block for creating complex organic molecules. Its unique structure allows for the formation of polymers and other macromolecules that are essential in developing new materials with specific properties, such as increased durability or conductivity .

Biochemistry: Enzyme Inhibition Studies

Biochemists utilize this compound in enzyme inhibition studies to understand better the mechanisms of action of certain enzymes. By observing how derivatives of this compound interact with enzymes, researchers can design inhibitors that regulate enzyme activity, which is crucial in disease treatment .

Analytical Chemistry: Chromatography Standards

Analytical chemists often use this compound as a standard in chromatography experiments to calibrate equipment and validate methods. Its consistent retention time and peak shape make it an ideal standard for ensuring the accuracy of chromatographic analyses .

Chemical Biology: Protein Binding Affinity

In chemical biology, the compound’s ability to bind to proteins is of significant interest. Studying its binding affinity to various proteins can lead to insights into protein function and interactions, which is vital for understanding cellular processes and designing targeted therapies .

Medicinal Chemistry: Anticancer Research

The compound’s derivatives are being investigated for their anticancer properties. Research in medicinal chemistry has shown that certain modifications to the compound can result in molecules that inhibit the growth of cancer cells, making it a promising area for developing new anticancer drugs .

properties

IUPAC Name

(8R,8aS)-8-amino-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-5-2-1-3-9-6(5)4-11-7(9)10/h5-6H,1-4,8H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZTYQVUHNYBSH-PHDIDXHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2COC(=O)N2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]2COC(=O)N2C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one

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